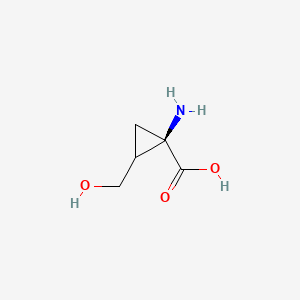![molecular formula C18H24ClNO4 B14787731 4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol;hydrochloride](/img/structure/B14787731.png)
4-[1-Hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arbutamine Hydrochloride is a synthetic catecholamine with positive chronotropic and inotropic properties. It is primarily used as a cardiac stimulant to elicit acute cardiovascular responses similar to those produced by exercise. This compound is particularly useful in diagnosing the presence or absence of coronary artery disease in patients who cannot exercise adequately .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Arbutamine Hydrochloride involves the reaction of 4-hydroxyphenylbutylamine with 3,4-dihydroxybenzaldehyde under specific conditions to form the desired product. The reaction typically requires a controlled environment with precise temperature and pH conditions to ensure the correct formation of the catecholamine structure .
Industrial Production Methods: Industrial production of Arbutamine Hydrochloride involves large-scale synthesis using automated and computer-controlled systems to maintain consistency and purity. The process includes multiple purification steps such as crystallization and filtration to achieve the pharmaceutical-grade compound .
Chemical Reactions Analysis
Types of Reactions: Arbutamine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones, which are important intermediates in various biochemical pathways.
Reduction: The compound can be reduced to form different catecholamine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of catalysts and solvents like acetic acid or ethanol.
Major Products Formed:
Oxidation: Quinones and other oxidized catecholamine derivatives.
Reduction: Reduced catecholamine derivatives.
Substitution: Various substituted catecholamine compounds.
Scientific Research Applications
Arbutamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study catecholamine behavior and reactions.
Biology: Employed in research on adrenergic receptors and their role in cardiovascular physiology.
Medicine: Utilized in diagnostic procedures for coronary artery disease and in studies on cardiac stress responses.
Industry: Applied in the development of new cardiac stimulants and related pharmaceuticals
Mechanism of Action
Arbutamine Hydrochloride exerts its effects by stimulating beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. This stimulation leads to an increase in heart rate (chronotropic effect) and an increase in the force of cardiac contraction (inotropic effect). These actions mimic the effects of exercise, thereby increasing cardiac work and provoking myocardial ischemia in patients with compromised coronary arteries .
Comparison with Similar Compounds
Isoproterenol: Another synthetic catecholamine with similar beta-adrenergic receptor activity but with a higher degree of hypotension.
Uniqueness: Arbutamine Hydrochloride is unique in its balanced beta-adrenergic receptor activity, providing cardiac stress with a lower degree of hypotension compared to other catecholamines like isoproterenol. This makes it particularly useful in diagnostic settings where controlled cardiac stress is required .
Properties
Molecular Formula |
C18H24ClNO4 |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
4-[1-hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C18H23NO4.ClH/c20-15-7-4-13(5-8-15)3-1-2-10-19-12-18(23)14-6-9-16(21)17(22)11-14;/h4-9,11,18-23H,1-3,10,12H2;1H |
InChI Key |
ATBUNPBAFFCFKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCNCC(C2=CC(=C(C=C2)O)O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[4-(4,6-dimethylpyridin-2-yl)piperazin-1-yl]phenyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B14787656.png)
![Tert-butyl 4-fluoro-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B14787664.png)

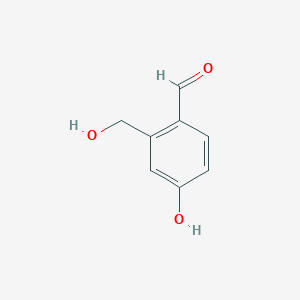
![1-[1-(4-Bromophenyl)ethyl]-1,3-diazinan-2-one](/img/structure/B14787679.png)
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]prop-2-enoic acid](/img/structure/B14787683.png)
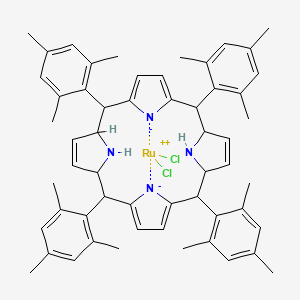
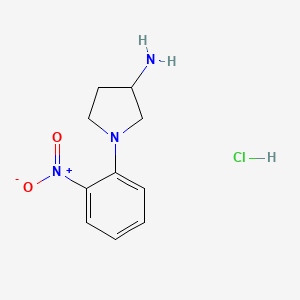
![benzyl N-[1-[(6-chloropyridin-3-yl)methyl-methylamino]-1-oxopropan-2-yl]carbamate](/img/structure/B14787698.png)
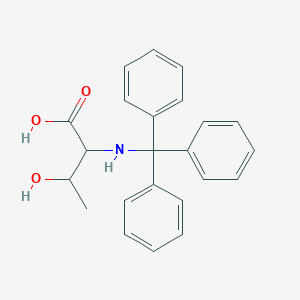

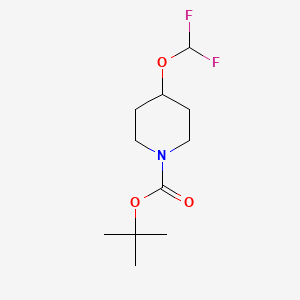
![2-amino-N-cyclopropyl-N-[(2-methoxyphenyl)methyl]-3-methylbutanamide](/img/structure/B14787726.png)
